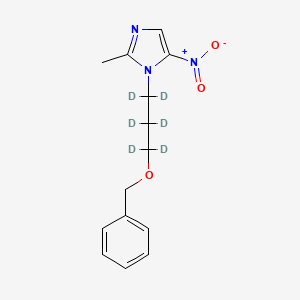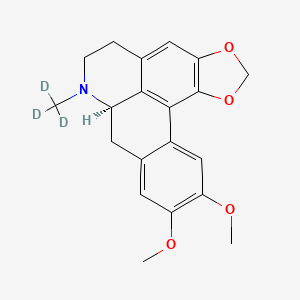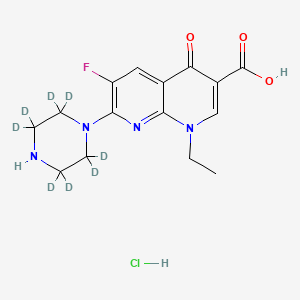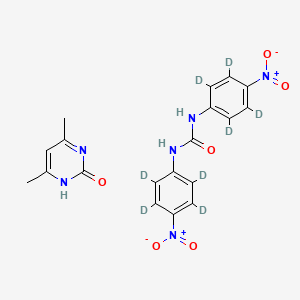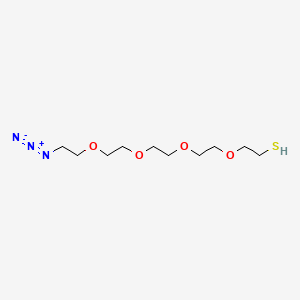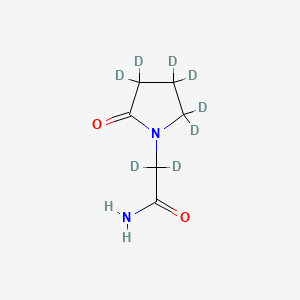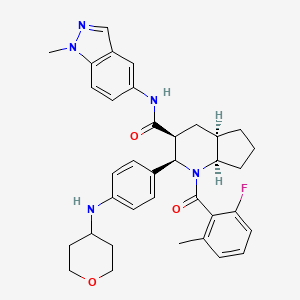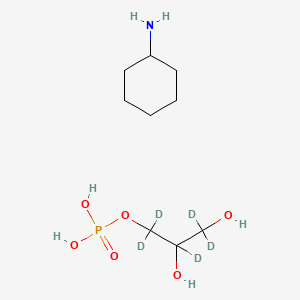
A-glycerophosphoric acid-d5 (dicyclohexylammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-glycerophosphoric acid-d5 (dicyclohexylammonium) is a deuterated form of glycerophosphoric acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-glycerophosphoric acid-d5 (dicyclohexylammonium) typically involves the deuteration of glycerophosphoric acid. The reaction conditions often require a deuterium source and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific methods can vary depending on the manufacturer, but they generally follow similar principles to laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: A-glycerophosphoric acid-d5 (dicyclohexylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler forms or other derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce simpler alcohols or other compounds.
Scientific Research Applications
A-glycerophosphoric acid-d5 (dicyclohexylammonium) has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterated nature.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of A-glycerophosphoric acid-d5 (dicyclohexylammonium) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior in biological systems, affecting enzyme activity and metabolic processes.
Comparison with Similar Compounds
Glycerophosphoric acid: The non-deuterated form of the compound.
Phosphoric acid derivatives: Other compounds with similar functional groups.
Uniqueness: A-glycerophosphoric acid-d5 (dicyclohexylammonium) is unique due to its deuterated nature, which provides distinct advantages in research applications, such as enhanced stability and specific interactions in biological systems.
Properties
Molecular Formula |
C9H22NO6P |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
cyclohexanamine;(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1D2,2D2,3D |
InChI Key |
KRPIJKAIDSXSIO-HRLYDTNGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)(O)O)O)O.C1CCC(CC1)N |
Canonical SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


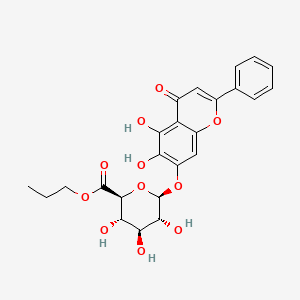

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
